molecular formula C23H20N4O B5360096 2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide

2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide

Cat. No. B5360096
M. Wt: 368.4 g/mol
InChI Key: JWKQYZHZESKETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress by modulating the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide is its potential use as a therapeutic agent for various diseases. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide. One direction is to further explore its potential use as a therapeutic agent for various diseases. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, future studies could focus on improving the solubility of this compound in water to make it more suitable for certain experiments.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide has been reported using various methods. One of the most common methods involves the reaction of 4-methylbenzaldehyde with 5-methyl-2-pyrazinecarboxaldehyde in the presence of sodium methoxide to form 2-(4-methylphenyl)-5-methyl-2-(pyrazin-2-yl)benzoxazole. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of potassium carbonate and DMF to form the final product, this compound.

Scientific Research Applications

2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, it has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

2-(4-methylphenyl)-N-[(5-methylpyrazin-2-yl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-15-7-9-17(10-8-15)22-11-20(19-5-3-4-6-21(19)27-22)23(28)26-14-18-13-24-16(2)12-25-18/h3-13H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQYZHZESKETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=NC=C(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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